
N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine compounds involves multi-step organic reactions, including the Michael reaction for constructing pyrrolidine rings with specific substitutions. For instance, the Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes can lead to the synthesis of related pyrrolidine structures with high diastereoselectivity, providing a potential pathway for synthesizing N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide and its derivatives (Revial et al., 2000).
Molecular Structure Analysis
The crystal structure and molecular conformation of solvated related compounds reveal the importance of the pyrrolidine ring and attached groups in determining the overall molecular geometry. X-ray crystallography and computational methods such as AM1 molecular orbital calculations can provide detailed insights into the molecular structure, including bond lengths, angles, and conformational preferences (Banerjee et al., 2002).
Chemical Reactions and Properties
N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide and its structurally related compounds participate in various chemical reactions, including nucleophilic substitutions and cyclizations. These reactions are crucial for the functionalization of the pyrrolidine ring and the introduction of specific substituents that define its chemical properties (Korkmaz & Zora, 2020).
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Conformational Study
A study by Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a solvated compound closely related to N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide. This research, primarily using X-ray analysis and molecular orbital methods, is vital for understanding the compound's potential in antineoplastic (anti-cancer) applications. The study revealed detailed insights into the compound's crystal structure and its interactions at the molecular level (Banerjee et al., 2002).
2. Synthesis and Biological Activity
Research by Lalpara et al. (2021) involves the synthesis of compounds structurally similar to the one , demonstrating their potential for antidiabetic activity. This study illustrates how modifications in the molecular structure can lead to different biological activities, which is crucial for drug development and therapeutic applications (Lalpara et al., 2021).
3. Pharmacological Characterization
Grimwood et al. (2011) investigated a compound with a structural similarity to N-(4-methoxy-2-nitrophenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide, focusing on its potential as a κ-opioid receptor antagonist. Such studies are essential for understanding the pharmacological properties and potential therapeutic uses of similar compounds, especially in the context of treating conditions like depression and addiction (Grimwood et al., 2011).
Eigenschaften
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S2/c1-25-11-6-7-12(14(10-11)19(21)22)17-16(20)13-4-2-8-18(13)27(23,24)15-5-3-9-26-15/h3,5-7,9-10,13H,2,4,8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTPRWMQJSUERK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

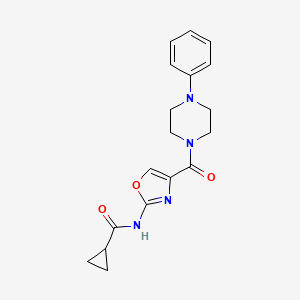
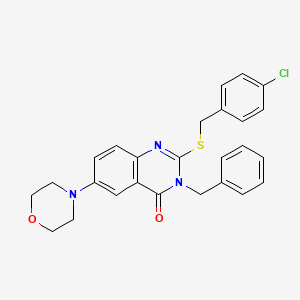
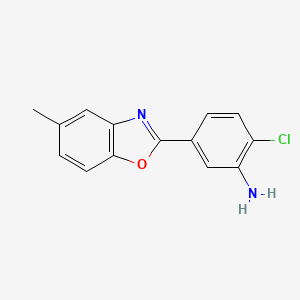
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2482552.png)

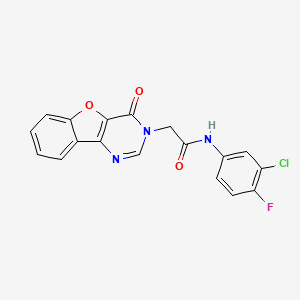
![2-[(3-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2482559.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)

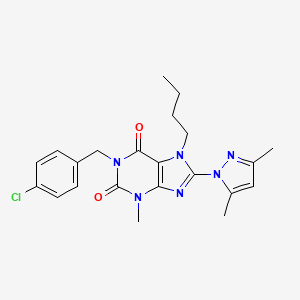
![2-Bromo-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2482571.png)